1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene
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Overview
Description
1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene is an aromatic compound with the molecular formula C11H12O3. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research. This compound is known for its potential therapeutic effects and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene typically involves the reaction of 3-(2-methoxyethoxy)-5-methylbenzene with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the ethynylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-3-(2-methoxyethoxy)benzene: Lacks the methyl group at the 5-position.
1-Ethynyl-3-(2-ethoxyethoxy)-5-methylbenzene: Has an ethoxy group instead of a methoxy group.
1-Ethynyl-3-(2-methoxyethoxy)-4-methylbenzene: The methyl group is at the 4-position instead of the 5-position.
Uniqueness
1-Ethynyl-3-(2-methoxyethoxy)-5-methylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both the ethynyl and methoxyethoxy groups provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
1-ethynyl-3-(2-methoxyethoxy)-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-11-7-10(2)8-12(9-11)14-6-5-13-3/h1,7-9H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZBFPUJMCLMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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